5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione hydrochloride
Overview
Description
5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione hydrochloride is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features an imidazolidine-2,4-dione core, which is a common scaffold in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione hydrochloride typically involves multiple steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of an appropriate diketone with urea or thiourea under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the imidazolidine-2,4-dione intermediate.
Ethylation and Phenylation: The ethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively, using appropriate alkylating and arylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine-2,4-dione core, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Hydroxylated imidazolidine derivatives.
Substitution Products: Various substituted imidazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its imidazolidine-2,4-dione core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The imidazolidine-2,4-dione core can bind to enzymes and receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylimidazolidine-2,4-dione derivatives
- Piperazine-containing imidazolidine derivatives
5-Ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione: (without hydrochloride)
Uniqueness
The presence of both the piperazine and imidazolidine-2,4-dione moieties in 5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione hydrochloride makes it unique. This combination enhances its potential interactions with biological targets and its versatility in chemical reactions.
Properties
IUPAC Name |
5-ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3.ClH/c1-2-17(13-6-4-3-5-7-13)15(23)21(16(24)19-17)12-14(22)20-10-8-18-9-11-20;/h3-7,18H,2,8-12H2,1H3,(H,19,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTSPVLZORYRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)N2CCNCC2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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